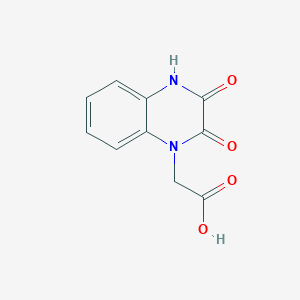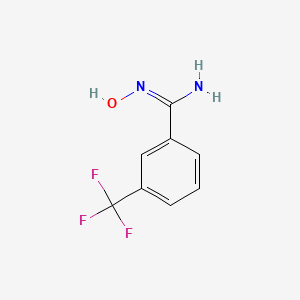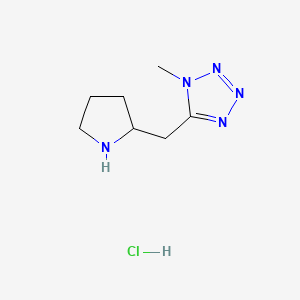![molecular formula C15H16ClNOS B6141955 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide CAS No. 1306606-26-7](/img/structure/B6141955.png)
2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide is a chemical compound with the CAS Number: 1306606-26-7 . It has a molecular weight of 293.82 . The IUPAC name for this compound is 2-chloro-N-[(4-ethylphenyl)(2-thienyl)methyl]acetamide .
Molecular Structure Analysis
The InChI code for 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide is 1S/C15H16ClNOS/c1-2-11-5-7-12(8-6-11)15(17-14(18)10-16)13-4-3-9-19-13/h3-9,15H,2,10H2,1H3,(H,17,18) . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide is a powder . . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Development
2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide has shown potential in the development of new pharmaceutical compounds. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its efficacy in treating different diseases by modifying its structure to enhance its therapeutic properties .
Antimicrobial Agents
This compound is being investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. This is particularly important in the fight against antibiotic-resistant strains of bacteria .
Cancer Research
In cancer research, 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide is being studied for its potential anti-cancer properties. Researchers are examining its ability to induce apoptosis (programmed cell death) in cancer cells, which could lead to the development of new cancer therapies. Its effectiveness against various cancer cell lines is a key area of focus .
Neuroprotective Agents
The compound is also being explored for its neuroprotective effects. It has shown promise in protecting nerve cells from damage, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers are investigating its mechanisms of action and potential therapeutic applications in neurology .
Agricultural Chemicals
In the field of agriculture, 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide is being studied for its potential use as a pesticide or herbicide. Its ability to target specific pests or weeds without harming crops makes it a valuable candidate for sustainable agricultural practices.
Environmental Science
Finally, the compound is being studied for its potential applications in environmental science. Researchers are exploring its use in detecting and removing pollutants from the environment. Its ability to interact with specific contaminants makes it a promising tool for environmental monitoring and remediation.
BLDpharm Sigma-Aldrich NIST Chemistry WebBook MilliporeSigma EvitaChem
Safety and Hazards
The safety information for 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide indicates that it has several hazard statements including H302, H315, H318, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary targets of 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been reported to possess a wide range of therapeutic properties . .
Mode of Action
As a derivative of thiophene, it may share some of the biological and physiological functions of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . .
Result of Action
Given its potential therapeutic properties, it may have a variety of effects at the molecular and cellular level .
Propiedades
IUPAC Name |
2-chloro-N-[(4-ethylphenyl)-thiophen-2-ylmethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c1-2-11-5-7-12(8-6-11)15(17-14(18)10-16)13-4-3-9-19-13/h3-9,15H,2,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTPPNHZBWQELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CS2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B6141875.png)

![4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B6141888.png)




![ethyl 3-[(carbamoylimino)amino]but-2-enoate](/img/structure/B6141913.png)
![1,4-dioxaspiro[4.4]nonan-2-ylmethanol](/img/structure/B6141924.png)
![11-(chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B6141938.png)

![{[(methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine](/img/structure/B6141947.png)

